molecular formula C8H14N4 B2580196 (5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine CAS No. 2167976-88-5

(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine

Cat. No. B2580196
CAS RN: 2167976-88-5
M. Wt: 166.228
InChI Key: RKGCIDUSBWCCDA-UHFFFAOYSA-N
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Description

“(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine” is a chemical compound that is part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . It has been used in the synthesis of various derivatives for medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI key is COQPSQFVYJZSAL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine core is discussed . The possibility of further modification of such building blocks in 3rd position by various functional groups was shown .

Mechanism of Action

MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters on the surface of these neurons, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and physiological effects:
The selective damage of dopaminergic neurons caused by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment and depression.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its reproducibility. However, its toxicity and potential for harm to researchers make it a challenging compound to work with. Additionally, the animal models used in MPTP research may not fully replicate the human disease, limiting the translational potential of the research.

Future Directions

1. Development of new animal models that better replicate the human disease.
2. Identification of new therapeutic targets for Parkinson's disease based on the mechanisms of MPTP toxicity.
3. Development of safer and more selective compounds for studying Parkinson's disease.
4. Investigation of the potential role of MPTP in other neurodegenerative disorders.
5. Exploration of the potential use of MPTP as a tool for studying other neurological processes, such as learning and memory.

Synthesis Methods

MPTP can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-methylpyrazole, formaldehyde, and ammonia. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

MPTP has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. This has allowed researchers to study the underlying mechanisms of the disease and develop potential treatments.

properties

IUPAC Name

(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-2-3-12-8(6-11)7(4-9)5-10-12/h5H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGCIDUSBWCCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)CN)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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